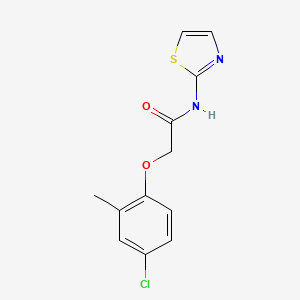

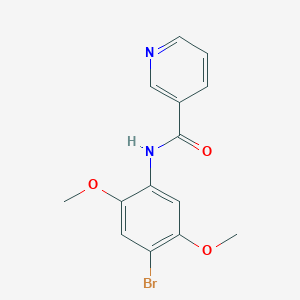

![molecular formula C20H15NOS B5601928 2-[(4-联苯甲基)硫代]-1,3-苯并噁唑](/img/structure/B5601928.png)

2-[(4-联苯甲基)硫代]-1,3-苯并噁唑

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of related benzoxazole derivatives has been documented through various methods. For instance, the synthesis of benzoxazole and thiophene derivatives involves diazotisation and coupling reactions, followed by oxidation processes to achieve the desired structures, showcasing the complexity and versatility of synthetic routes in creating these compounds (Sabnis & Rangnekar, 1990). Another study reported the creation of benzoxazole derivatives through an aerobic approach, highlighting the role of catalysis in the synthesis of complex organic molecules (Chai et al., 2013).

Molecular Structure Analysis

Crystal structure analysis provides insights into the molecular geometry of benzoxazole derivatives. For example, a study on the crystal structure of a benzoxazole compound revealed the planarity of benzoxazole and thiazole rings and the perpendicular orientation of the phenyl ring, highlighting the importance of molecular geometry in understanding the chemical behavior of these compounds (Mabied et al., 2014).

Chemical Reactions and Properties

Benzoxazole derivatives undergo various chemical reactions that modify their structure and properties. The transformation of oxazoles into thiazoles through reactions with amines demonstrates the reactivity of benzoxazole derivatives and their potential for generating new compounds with different properties (Kalcheva et al., 1993).

Physical Properties Analysis

The physical properties of benzoxazole derivatives, such as fluorescence behavior, are of significant interest. For instance, a study on benzobisoxazole synthesis revealed its fluorescent properties, which are crucial for applications in materials science and biological imaging (Chai et al., 2013).

科学研究应用

抗炎应用

2-(2-芳基苯基)苯并噁唑部分已被确定为酶环氧合酶-2 (COX-2) 的一种新型且选择性的配体,COX-2 在炎症和疼痛中起着至关重要的作用。源自该骨架的化合物表现出对 COX-2 的选择性抑制,显示出与临床使用的 NSAID(如塞来昔布和双氯芬酸)相当或更好的抗炎剂潜力 (Kapileswar Seth 等,2014)。

用于传感应用的荧光探针

苯并噁唑衍生物已应用于用于传感镁和锌阳离子的荧光探针的开发中。这些化合物对 pH 变化和特定金属离子表现出高灵敏度和选择性,表明它们在生物成像和环境监测中的实用性 (Kiyoshi Tanaka 等,2001)。

合成方法

已探索在水性介质中苯并噁唑的高效一步合成方法,突出了这些化合物在有机合成中的多功能性和它们在规模化生产中的潜力。此类方法在环境友好性和成本效益方面提供了优势 (H. Z. Boeini 和 Khadijeh Hajibabaei Najafabadi,2009)。

抗菌活性

已评估苯并噁唑衍生物对包括耐药菌株在内的广泛微生物的抗菌特性。这些化合物显示出有效的活性,表明它们作为开发新型抗菌剂的先导化合物的潜力 (T. Ertan-Bolelli 等,2016)。

抗肿瘤特性

新型抗肿瘤 2-(4-氨基苯基)苯并噻唑,一类密切相关的化合物,在体外和体内表现出选择性和有效的抗肿瘤特性。这项研究强调了苯并噻唑和苯并噁唑衍生物在癌症治疗中的潜力,由于其克服代谢失活的能力和通过氨基酸缀合增强药物溶解度,特定化合物显示出前景 (T. Bradshaw 等,2002)。

属性

IUPAC Name |

2-[(4-phenylphenyl)methylsulfanyl]-1,3-benzoxazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15NOS/c1-2-6-16(7-3-1)17-12-10-15(11-13-17)14-23-20-21-18-8-4-5-9-19(18)22-20/h1-13H,14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWGKUJNGPXYSCZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)CSC3=NC4=CC=CC=C4O3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15NOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-{4-[(4-fluorobenzyl)oxy]benzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5601863.png)

![3-({[2-(8-quinolinyloxy)ethyl]amino}methyl)-3-piperidinol dihydrochloride](/img/structure/B5601886.png)

![4-[(4-tert-butylbenzylidene)amino]-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5601892.png)

![N-methyl-3-(4-methyl-1,3-thiazol-5-yl)-N-{[3-(2-thienyl)-1H-pyrazol-5-yl]methyl}propanamide](/img/structure/B5601898.png)

![4-chloro-N'-{4-methoxy-3-[(2-pyridinylthio)methyl]benzylidene}benzenesulfonohydrazide](/img/structure/B5601902.png)

![2-{[(1-methyl-1H-benzimidazol-2-yl)amino]methyl}phenol](/img/structure/B5601907.png)

![1-[(3-methoxyphenoxy)acetyl]-4-methylpiperazine](/img/structure/B5601931.png)

![1-benzyl-4-[(2,3,5-trimethylpyrazolo[1,5-a]pyrimidin-7-yl)amino]pyrrolidin-2-one](/img/structure/B5601934.png)

![1-cyclopropyl-N-[3-(4-fluorophenyl)propyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5601948.png)